![molecular formula C16H18O4 B12533612 [3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol CAS No. 866082-84-0](/img/structure/B12533612.png)
[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol is an organic compound with a complex structure that includes a benzyloxy group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol typically involves the reaction of 3-(benzyloxy)-2,4-dimethoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a potential method for large-scale synthesis. This method offers high yields and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)-2,4-dimethoxybenzaldehyde or 3-(Benzyloxy)-2,4-dimethoxybenzoic acid.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted phenyl derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as oxidative stress or signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzyl alcohol: Similar structure but lacks the benzyloxy group.
3-(Benzyloxy)-2,4-dimethoxybenzaldehyde: Similar structure but contains an aldehyde group instead of a primary alcohol.
3-(Benzyloxy)-2,4-dimethoxybenzoic acid: Similar structure but contains a carboxylic acid group instead of a primary alcohol.
Uniqueness
[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
866082-84-0 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(2,4-dimethoxy-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C16H18O4/c1-18-14-9-8-13(10-17)15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3 |
InChI Key |
RLAYXYMJAITJSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


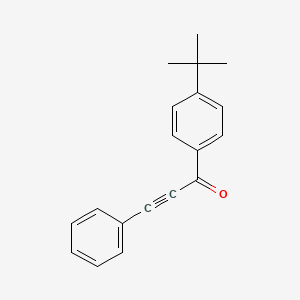
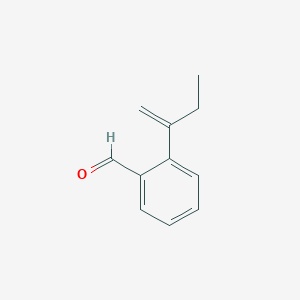

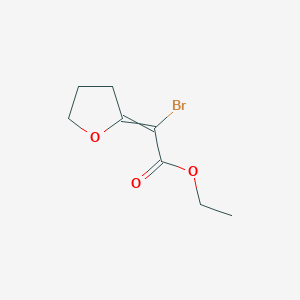
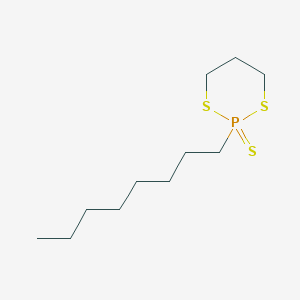
![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
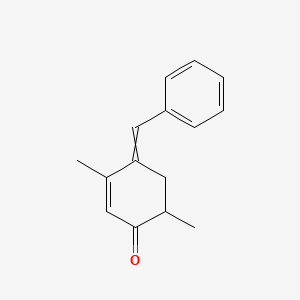
![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)
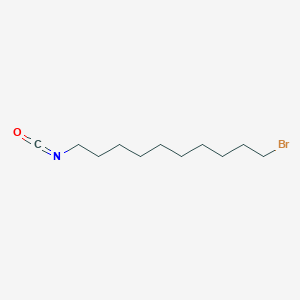

![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)
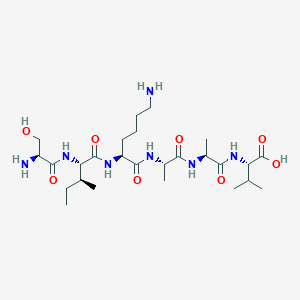
![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
